molecular formula C152H247N47O44S4 B12823102 Orexin A, human

Orexin A, human

カタログ番号: B12823102
分子量: 3565.1 g/mol
InChIキー: IXODJSWYPSZUCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Nomenclature of Orexin A

The identification of orexin A emerged from two distinct investigative pathways in 1998. De Lecea and colleagues isolated a hypothalamus-specific mRNA encoding a precursor protein with structural similarities to secretin, dubbing the derived peptides hypocretin-1 and hypocretin-2 to reflect their hypothalamic origin and secretin-like properties. Concurrently, Sakurai and collaborators identified the same peptides through ligand-receptor interaction studies, naming them orexin A and orexin B after observing their appetite-stimulating effects in rats (from the Greek orexis, meaning "appetite").

This dual nomenclature persists in scientific literature, with "hypocretin" typically referencing genetic components and "orexin" describing protein products. The human isoform, orexin A, is a 33-residue peptide featuring an N-terminal pyroglutamyl modification, two intrachain disulfide bonds (Cys6–Cys12 and Cys7–Cys14), and C-terminal amidation—structural hallmarks conserved across mammalian species.

Table 1: Structural Features of Human Orexin A

Characteristic Detail
Amino acid length 33 residues
Disulfide bonds Cys6–Cys12, Cys7–Cys14
Post-translational modifications N-terminal pyroglutamate, C-terminal amidation
Precursor protein Prepro-orexin (130 amino acids)
Gene locus Chromosome 17q21 (HCRT gene)

Evolutionary Conservation Across Species

The HCRT gene encoding prepro-orexin demonstrates remarkable evolutionary conservation, maintaining a two-exon structure across vertebrates. Exon 1 contains regulatory elements and partial signal sequences, while exon 2 harbors the orexin A and B coding regions followed by amidation motifs.

In mammals, orexin A sequences show 100% identity among humans, primates, rodents, and cetaceans, particularly in the disulfide-bonded core (residues 6–14). Avian and reptilian homologs exhibit minor variations, such as expanded residue counts (34 amino acids in chickens) and alternative cysteine pairings, while teleost fish display elongated sequences with preserved receptor-binding domains.

Table 2: Cross-Species Comparison of Orexin A Structural Conservation

Species Length (aa) Disulfide Bonds Identity to Human
Human 33 Cys6–Cys12, Cys7–Cys14 100%
Mouse 33 Identical cysteines 100%
Chicken 34 Cys7–Cys13, Cys8–Cys15 89%
Xenopus (frog) 31 Cys4–Cys10, Cys5–Cys12 82%
Zebrafish 47 Cys6–Cys21, Cys7–Cys14 52%

Functional conservation is equally striking. In all vertebrates examined, orexin A activates G protein-coupled receptors OX1R and OX2R, modulating arousal and metabolic processes despite divergent ecological pressures. This preservation suggests critical roles in fundamental physiological processes.

Hypothalamic Localization and Neuronal Circuitry

Human orexin A synthesis occurs predominantly in 10,000–20,000 neurons clustered in the lateral hypothalamus (LH) and perifornical area (PFA). These neurons project diffusely to:

  • Cortical regions : Prefrontal and cingulate cortices (arousal regulation)
  • Limbic structures : Amygdala and hippocampus (emotional processing)
  • Brainstem nuclei : Locus coeruleus and raphe nuclei (sleep-wake transitions)
  • Autonomic centers : Dorsal motor nucleus of the vagus (metabolic control)

Table 3: Major Projection Targets of Human Orexin A Neurons

Brain Region Functional Role Receptor Subtype
Locus coeruleus Noradrenergic arousal signaling OX1R
Tuberomammillary nucleus Histaminergic wake promotion OX2R
Ventral tegmental area Dopaminergic reward processing OX1R/OX2R
Arcuate nucleus Appetite regulation OX1R

Electrophysiological studies reveal that orexin A neurons exhibit intrinsic membrane oscillations, enabling them to synchronize activity with circadian rhythms and metabolic cues. These cells integrate inputs from leptin/ghrelin-sensitive arcuate nucleus neurons and suprachiasmatic nucleus efferents, positioning them as nodal integrators of energy status and sleep-wake cycles.

The peptidergic signaling architecture features autocrine feedback via OX2R receptors on orexinergic somata and presynaptic modulation of glutamate/GABA release at projection sites. This dual regulation allows precise tuning of behavioral state transitions in response to homeostatic demands.

特性

分子式

C152H247N47O44S4

分子量

3565.1 g/mol

IUPAC名

4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[5-carbamimidamido-2-[[2-[[2-[[3-carboxy-2-[[1-[4-methyl-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[1-[[1-[[1-[[2-[[1-[[2-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C152H247N47O44S4/c1-20-76(14)118(146(239)188-96(51-74(10)11)138(231)197-119(80(18)201)147(240)180-92(121(156)214)47-70(2)3)195-115(209)62-166-123(216)78(16)171-124(217)79(17)172-131(224)99(55-84-59-162-69-169-84)186-136(229)100(56-111(155)205)174-114(208)61-165-122(215)77(15)170-113(207)60-167-125(218)98(54-83-58-161-68-168-83)185-134(227)95(50-73(8)9)183-132(225)93(48-71(4)5)182-129(222)90(38-41-116(210)211)179-135(228)97(53-82-32-34-85(203)35-33-82)184-133(226)94(49-72(6)7)181-127(220)88(29-24-44-164-152(159)160)177-140(233)104(64-244)192-139(232)103(63-200)190-142(235)107(67-247)194-148(241)120(81(19)202)196-130(223)86(27-21-22-42-153)175-128(221)89(36-39-110(154)204)178-126(219)87(28-23-43-163-151(157)158)176-141(234)105(65-245)193-143(236)106(66-246)191-137(230)101(57-117(212)213)187-144(237)108-30-26-46-199(108)150(243)102(52-75(12)13)189-145(238)109-31-25-45-198(109)149(242)91-37-40-112(206)173-91/h32-35,58-59,68-81,86-109,118-120,200-203,244-247H,20-31,36-57,60-67,153H2,1-19H3,(H2,154,204)(H2,155,205)(H2,156,214)(H,161,168)(H,162,169)(H,165,215)(H,166,216)(H,167,218)(H,170,207)(H,171,217)(H,172,224)(H,173,206)(H,174,208)(H,175,221)(H,176,234)(H,177,233)(H,178,219)(H,179,228)(H,180,240)(H,181,220)(H,182,222)(H,183,225)(H,184,226)(H,185,227)(H,186,229)(H,187,237)(H,188,239)(H,189,238)(H,190,235)(H,191,230)(H,192,232)(H,193,236)(H,194,241)(H,195,209)(H,196,223)(H,197,231)(H,210,211)(H,212,213)(H4,157,158,163)(H4,159,160,164)

InChIキー

IXODJSWYPSZUCI-UHFFFAOYSA-N

正規SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CNC=N2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6

製品の起源

United States

準備方法

Key Steps :

  • Side-chain Protection : Cysteine residues are protected using S-acetamidomethyl (S-Acm) and S-trityl (S-Trt) groups to ensure selective disulfide bond formation.
  • Cyclization : A one-step cyclization method using iodine oxidation in an acetic acid/water solution facilitates efficient disulfide bond formation.
  • Purification : The crude peptide is purified to remove mono- and bicyclic configurations that may arise due to incomplete or non-selective cyclization.

Advantages :

  • High yield and purity of Orexin A.
  • Simplified process compared to traditional stepwise disulfide bond formation methods.

Limitations :

  • Requires careful handling to avoid overoxidation or side reactions during iodine treatment.

Peptide Assembly via Solid-Phase Peptide Synthesis (SPPS)

SPPS is commonly employed for synthesizing peptides like Orexin A. This method involves sequential addition of amino acids to a solid resin support.

Procedure :

  • Resin Loading : The first amino acid is attached to the resin.
  • Coupling and Deprotection Cycles : Amino acids are added one by one using coupling agents like HBTU or DIC, followed by deprotection steps.
  • Cleavage and Cyclization : The peptide is cleaved from the resin, and disulfide bonds are formed using oxidizing agents like iodine or air oxidation.

Benefits :

  • Allows precise control over peptide sequence assembly.
  • Scalable for large-scale production.

Challenges :

  • Time-consuming due to repetitive coupling/deprotection cycles.
  • Requires optimization for efficient disulfide bond formation.

Solution-Based Cyclization

This method focuses on forming disulfide bonds in solution after synthesizing the linear peptide chain.

Key Features :

  • Cyclization occurs in an aqueous environment with oxidizing agents such as iodine or ferricyanide.
  • Protecting groups on cysteine residues prevent undesired cross-linking during cyclization.

Outcomes :

  • Enhanced yield compared to traditional methods.
  • Reduced reaction time due to streamlined cyclization.

Biotechnological Approaches

Recombinant DNA technology can be used to produce Orexin A in microbial systems such as Escherichia coli. This approach involves expressing the peptide sequence in engineered organisms followed by extraction and purification.

Advantages :

  • Potentially cost-effective for large-scale production.
  • Avoids chemical synthesis complexities.

Drawbacks :

  • Low yield and complex purification processes due to inclusion bodies or misfolded products.

Comparative Analysis of Preparation Methods

Method Yield Purity Complexity Scalability Key Challenges
Selective Disulfide Formation High High Moderate Moderate Requires precise oxidation control
SPPS Moderate High High Moderate Time-consuming
Solution-Based Cyclization High High Low Moderate Risk of undesired cross-linking
Biotechnological Approach Low Moderate Moderate High Complex purification

化学反応の分析

Structural Basis of Receptor Interaction

Orexin A's 33-amino acid structure contains two conserved disulfide bonds (Cys6–Cys12 and Cys7–Cys14) that stabilize its N-terminal helical domain (Leu16–Ala23 and Asn25–Thr32) . This amphipathic C-terminal region features:

  • Hydrophobic surface : Conserved residues (Leu16, Leu19, Leu20, Leu27, Leu31, Tyr29, Phe24, Trp28, Ile32) critical for receptor binding .

  • Hydrophilic surface : Facilitates solubility and target specificity.

Mutational studies show alanine substitutions in hydrophobic residues reduce OX1R/OX2R binding efficacy by >80%, confirming their role in receptor activation .

Caspase Activation in Apoptotic Pathways

Orexin A induces caspase-mediated apoptosis in cancer cells through two primary pathways:

Pathway Mechanism Cell Lines Source
Intrinsic Cytochrome c release → apoptosome formation → caspase-9 activation → caspase-3/7 cleavageColon (Caco-2, SW480), Pancreatic (PANC-1)
Extrinsic Caspase-8 activation via death receptors → caspase-3/7 cleavageCHO-K1, Rat C6 glioma

Key findings:

  • Pancreatic cancer : Orexin A (100 nM) reduced tumor growth by 60% in xenografts via caspase-3/7 activation, bypassing chemoresistance .

  • Neuroprotection : Inhibits cytochrome c release and caspase-3/9 cleavage in cerebral ischemia models (Bcl-2/Bax ratio ↑ 2.5-fold) .

Neuroendocrine Modulation

Orexin A regulates hormone secretion through hypothalamic-pituitary-adrenal axis interactions:

Hormone Effect of Orexin A (ICV) Dose Dependency Source
Prolactin↓ >90% (undetectable at ≥1 μg)Threshold: 0.3 μg/rat
Growth Hormone↓ 94% (1.7 ng/ml at 30 μg)Linear dose-response (1–30 μg)
Corticosterone↑ 219% (140.5 ng/ml at 30 μg)Significant at ≥10 μg/rat

Mechanistically, orexin A depolarizes locus coeruleus neurons (firing rate ↑ 2.87-fold at 1 μM) via OX1R-coupled Gq proteins, increasing arousal and locomotor activity .

Anti-Apoptotic Effects in Non-Cancer Contexts

Paradoxically, orexin A suppresses apoptosis in specific tissues:

  • Renal cells : Reduces cisplatin-induced apoptosis by ↓ p53 expression (Bax/Bcl-2 ratio ↓ 40%) .

  • Neurons : Blocks ER stress-induced caspase-12/3 activation (GRP78 expression ↓ 55%) .

This dual regulatory role—pro-apoptotic in cancers and anti-apoptotic in neuronal/renal cells—stems from tissue-specific receptor isoforms and downstream effectors (Akt/mTOR vs. p53 pathways). Structural insights and pathway-specific caspase modulation position Orexin A as a promising therapeutic target, though contextual dosing remains critical to avoid off-target effects.

科学的研究の応用

Role in Sleep Regulation

Orexin A is crucial for maintaining wakefulness and regulating the sleep-wake cycle. Its deficiency is linked to narcolepsy, a condition characterized by excessive daytime sleepiness and sudden sleep attacks due to the loss of orexin-producing neurons. Clinical studies have demonstrated that orexin receptor antagonists can effectively promote sleep without the side effects commonly associated with traditional hypnotics. For instance, compounds targeting Orexin 1 and 2 receptors are currently in various stages of clinical trials, showing promise for treating insomnia .

Table 1: Clinical Trials of Orexin Receptor Antagonists

Drug NamePhaseTarget ReceptorIndication
SuvorexantIIIOX1R/OX2RInsomnia
LemborexantIIIOX1R/OX2RInsomnia
AlmorexantIIOX2RSleep Disorders

Metabolic Regulation and Obesity

Research indicates that Orexin A influences energy balance and metabolism. Studies have shown that orexin administration increases physical activity and energy expenditure, suggesting its potential as a target for obesity treatment. Orexin A has been linked to the regulation of sympathetic nervous system activity, which plays a role in thermogenesis and fat metabolism .

Case Study: Orexin A and Obesity

In an animal model study, administration of Orexin A resulted in increased locomotor activity and reduced weight gain in diet-induced obesity scenarios. These findings underscore the potential of orexin-based therapies in managing obesity .

Cardiovascular Effects

Orexin A is implicated in cardiovascular regulation, particularly concerning blood pressure control. It has been shown to modulate sympathetic vascular tone, enhancing blood pressure responses during stress . This suggests that orexin may be a novel target for treating conditions related to cardiovascular dysregulation.

Table 2: Impact of Orexin A on Cardiovascular Parameters

ParameterEffect of Orexin A
Blood PressureIncreases sympathetic tone
Heart RateModulates heart rate variability
Vascular ResistanceReduces peripheral resistance

Implications in Neuropsychiatric Disorders

Emerging evidence suggests that Orexin A may play a role in various neuropsychiatric conditions such as anxiety, depression, and addiction. The orexin system's involvement in reward pathways indicates its potential as a therapeutic target for substance use disorders .

Case Study: Orexin A in Addiction

In preclinical studies, manipulation of orexin signaling has demonstrated effects on drug-seeking behavior, suggesting that orexin antagonists could aid in treating addiction by reducing cravings and withdrawal symptoms .

Cancer Research

Recent studies have highlighted the role of Orexin A in tumor biology. Research indicates that Orexin A can induce apoptosis in certain cancer cell lines, suggesting its potential use as an anti-cancer agent. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .

Table 3: Potential Applications of Orexin A in Oncology

Cancer TypeMechanism of Action
Breast CancerInduces apoptosis
Colorectal CancerInhibits cell proliferation
Lung CancerModulates tumor microenvironment

作用機序

Orexin A exerts its effects by binding to and activating two G-protein-coupled receptors, orexin receptor type 1 (OX1R) and type 2 (OX2R). Upon binding, these receptors activate downstream signaling pathways, including the phospholipase C (PLC) pathway, which leads to increased intracellular calcium levels and activation of protein kinase C (PKC). These signaling events regulate various physiological processes, such as arousal, feeding behavior, and energy homeostasis .

類似化合物との比較

Structural and Receptor Affinity Differences

Feature Orexin A (OX-A) Orexin B (OX-B)
Amino Acid Length 33 residues 28 residues
Post-translational Modifications Two disulfide bridges; N-terminal pyroglutamylation Linear structure; no disulfide bridges
Receptor Affinity High affinity for OX1R; moderate for OX2R Low affinity for OX1R; high for OX2R

OX-B’s linear structure and lack of disulfide bonds reduce its stability and receptor-binding versatility compared to OX-A. Truncation studies show OX-A’s C-terminal residues (e.g., Leu20, Asp25, His26) are critical for OX1R activation, whereas OX2R tolerates structural variations better .

Functional Divergence

  • Metabolic Regulation : In human adipose tissue, both peptides upregulate PPARγ-2 (adipogenesis marker), but only OX-A reduces glycerol release, indicating distinct roles in lipolysis .
  • Behavioral Effects : OX-A potentiates stress-induced arousal and anxiety-like behaviors, whereas OX-B’s role in emotional regulation remains less defined .

Dual Orexin Receptor Antagonists (DORAs)

DORAs, such as N-biphenyl-2-yl-1-[(1-methyl-1H-benzimidazol-2-yl) sulfanyl] acetyl-L-prolinamide, block both OX1R and OX2R. Unlike OX-A, DORAs lack intrinsic receptor activation:

Selective OX1R Antagonists (e.g., SB334867)

These compounds inhibit OX1R with minimal OX2R interaction:

  • Anxiety and Panic: SB334867 blocks autonomic and behavioral panic responses in rodent models, highlighting OX1R’s role in stress pathways .

Key Research Findings

Table 2: Comparative Functional Studies of Orexin A and Related Compounds

Study Model Compound Tested Key Outcome Reference
Rat C6 glioma cells OX-A vs. OX-B OX-A induces caspase-dependent apoptosis; OX-B inactive
Human adipose tissue OX-A vs. OX-B Both upregulate PPARγ-2; only OX-A reduces lipolysis
Learned helplessness (rats) OX-A levels Elevated OX-A in stress-resilient rats correlates with neuronal activation
PVT fear conditioning DORA No effect on fear freezing; anxiolytic in social tests

生物活性

Orexin A, also known as hypocretin-1, is a neuropeptide produced in the lateral hypothalamus that plays a significant role in regulating various physiological functions, including sleep-wake cycles, appetite, energy metabolism, and arousal. This article provides an in-depth analysis of the biological activity of Orexin A, supported by research findings, data tables, and case studies.

Orexin A is an endogenous agonist that primarily interacts with two G-protein-coupled receptors: Orexin receptor type 1 (OX1R) and type 2 (OX2R). The binding affinity of Orexin A for these receptors is characterized by Ki values of approximately 20 nM for OX1R and 38 nM for OX2R, indicating a high affinity for both receptors . The activation of these receptors leads to various downstream signaling pathways that mediate its physiological effects.

Table 1: Orexin A Receptor Binding Affinity

Receptor TypeKi Value (nM)
OX1R20
OX2R38

Physiological Functions

Orexin A is involved in several critical physiological processes:

  • Sleep-Wake Regulation : Orexin A promotes wakefulness and stabilizes sleep patterns. Individuals with narcolepsy exhibit a significant loss of orexin-producing neurons, leading to severe sleepiness and disrupted wakefulness .
  • Appetite Stimulation : Central administration of Orexin A has been shown to stimulate feeding behavior in animal models .
  • Energy Homeostasis : Orexin A influences energy expenditure and thermogenesis. It enhances spontaneous physical activity (SPA) and regulates metabolic processes through sympathetic nervous system activation .

Case Studies and Research Findings

  • Orexin A and Obesity : Research indicates that orexin signaling can promote obesity resistance by increasing SPA and energy expenditure. In transgenic mice lacking orexin neurons, obesity developed despite reduced caloric intake due to decreased physical activity levels .
  • Neuroprotective Effects : Orexin A has been shown to enhance neurogenesis and improve cognitive functions such as spatial learning and memory. In models of stress or hypoxia, Orexin A exerts a protective effect on neurons, promoting survival through the activation of signaling pathways like Akt kinase .
  • Thermoregulation : Studies demonstrate that Orexin A plays a role in thermoregulation during exercise. Administration of Orexin A increases core body temperature in response to physical activity, highlighting its function in maintaining energy balance during metabolic stress .

Potential Therapeutic Applications

Given its diverse physiological roles, Orexin A is being explored for therapeutic applications in various conditions:

  • Narcolepsy Treatment : Enhancing orexin signaling may provide therapeutic benefits for individuals suffering from narcolepsy by improving wakefulness and reducing excessive daytime sleepiness.
  • Obesity Management : Modulating orexin pathways could be a potential strategy for obesity treatment by promoting increased energy expenditure and physical activity.
  • Cognitive Disorders : The neuroprotective properties of Orexin A suggest potential applications in treating cognitive impairments associated with conditions like Alzheimer's disease.

Q & A

Q. What experimental methodologies are recommended for detecting Orexin A in human biological samples?

Orexin A detection requires sensitive assays due to its low concentration in biological fluids (e.g., cerebrospinal fluid). Common methods include:

  • Immunoassays (ELISA/RIA) : Ensure antibodies are validated for cross-reactivity with Orexin B and other neuropeptides. Include controls for matrix effects .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides higher specificity and quantification accuracy but requires advanced instrumentation .
  • Genetically Encoded Fluorescent Sensors : Emerging tools for real-time monitoring of orexin dynamics in vivo, as demonstrated in rodent models .

Q. How do researchers design animal models to study Orexin A's role in sleep-wake regulation?

  • Knockout Models : Orexin/ataxin-3 transgenic mice (orexin neuron ablation) are standard for studying narcolepsy phenotypes. Validate via EEG/EMG for sleep architecture changes .
  • Pharmacological Interventions : Administer Orexin A receptor agonists (e.g., SB-334867 for OX1R antagonism) and monitor behavioral arousal. Control for circadian rhythm confounders .

Q. What are the key considerations for isolating Orexin A receptor interactions in vitro?

  • Cell Line Selection : Use HEK293 cells transfected with human OX1R/OX2R for binding assays. Include empty-vector controls to exclude nonspecific signals.
  • Calcium Imaging : Measure intracellular Ca²⁺ flux post-receptor activation. Normalize data to baseline activity to account for cell-to-cell variability .

Advanced Research Questions

Q. How can contradictory findings about Orexin A's role in stress responses be reconciled?

Contradictions often arise from:

  • Species-Specific Effects : Human studies show elevated CSF Orexin A during acute stress, while rodent models link chronic stress to orexin neuron hypoactivity. Use cross-species meta-analyses to identify conserved pathways .
  • Temporal Resolution : Employ fiber photometry in freely moving animals to capture real-time orexin fluctuations during stress paradigms .
  • Data Normalization : Account for cortisol/melatonin levels in human studies, as these hormones modulate orexinergic activity .

Q. What integrative approaches are used to study Orexin A's crosstalk with other neurotransmitter systems?

  • Optogenetics + Microdialysis : Stimulate orexin neurons optogenetically while collecting extracellular dopamine/serotonin levels in the nucleus accumbens .
  • Multiplexed qPCR : Profile co-expressed neurotransmitters (e.g., dynorphin, glutamate) in single orexin neurons via laser-capture microdissection .

Q. How should researchers address sex differences in Orexin A signaling studies?

  • Hormonal Controls : In rodent models, ovariectomize females and administer estradiol to isolate hormonal effects on OX1R expression .
  • Human Cohort Stratification : Analyze CSF Orexin A levels by sex and menopausal status, adjusting for confounding variables like BMI and sleep quality .

Q. What statistical frameworks are robust for analyzing Orexin A's dose-response variability?

  • Nonlinear Mixed-Effects Modeling : Accounts for inter-individual variability in receptor affinity and signal transduction efficiency .
  • Bayesian Meta-Analysis : Synthesize heterogeneous datasets (e.g., plasma vs. CSF measurements) to estimate population-level effect sizes .

Methodological Challenges & Solutions

Q. How to optimize Orexin A stability in longitudinal human studies?

  • Sample Handling : Collect CSF in protease inhibitor cocktails, freeze at -80°C within 30 minutes. Avoid freeze-thaw cycles .
  • Batch Correction : Use internal standards (e.g., deuterated Orexin A) to correct for LC-MS inter-run variability .

Q. What ethical guidelines apply to human studies involving Orexin A manipulation?

  • Informed Consent : Disclose risks of intranasal Orexin A administration (e.g., autonomic effects) in clinical trials .
  • Data Anonymization : Encrypt genetic data linked to narcolepsy susceptibility (e.g., HLA-DQB1*06:02 allele) to protect participant privacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。